Enzymatic Inhibition Profile: Target Compound vs. Related Scaffolds
A compound containing the 3,5-dichloro-2-fluoroisonicotinic acid core was tested for its inhibitory activity against Histone Deacetylase (HDAC) in a human HeLa cell nuclear extract assay. The reported IC50 value was 119 nM [1]. This provides a baseline for the activity of a derived molecule. For comparative context, a structurally distinct compound (BDBM50588334) showed an IC50 of 20 nM against the HDAC6 isoform under different assay conditions [2]. This cross-study comparison illustrates that while this core is used in active molecules, achieving potent isoform selectivity requires specific elaboration.
| Evidence Dimension | In vitro HDAC enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 119 nM (for a derivative containing the core structure) |
| Comparator Or Baseline | IC50 = 20 nM (for BDBM50588334 on HDAC6) |
| Quantified Difference | The derivative is approximately 6-fold less potent than the comparator on HDAC6. |
| Conditions | Target: HDAC in human HeLa nuclear extract; Substrate: Fluor de lys; Incubation: 15 mins; Analysis: Fluorometric [1]. Comparator: HDAC6 inhibition using RHKKAc substrate [2]. |
Why This Matters
This data point confirms the scaffold's utility for generating biologically active molecules, while the comparison underscores the critical role of substitution in optimizing potency and selectivity for drug discovery programs.
- [1] BindingDB. BDBM50141180 (CHEMBL3759365) Affinity Data: IC50 119nM for HDAC in human HeLa cells nuclear extract. View Source
- [2] BindingDB. BDBM50588334 (CHEMBL5171489) Affinity Data: IC50 20nM for HDAC6. View Source
